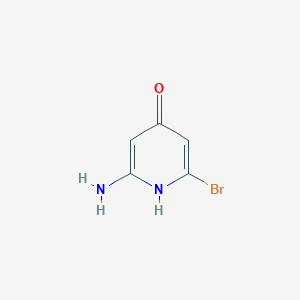

2-Amino-6-bromopyridin-4-ol

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring is a fundamental six-membered heteroaromatic nucleus found in a wide array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov In the realm of organic chemistry, pyridine and its derivatives are indispensable, serving not only as common laboratory solvents but also as crucial scaffolds for drug design and synthesis. nih.gov Their utility stems from several key properties: they play a unique heteroaromatic role, can be readily converted into various functional derivatives, and significantly influence the pharmacological activity of a molecule. nih.gov

The pyridine scaffold's basic nature, which allows it to form stable salts and hydrogen bonds, can improve the water solubility of pharmaceutically active molecules. nih.goveurekaselect.com This has led to the development of numerous therapeutic agents and agrochemical products. nih.gov Furthermore, pyridine derivatives are vital as ligands in organometallic chemistry and have applications in asymmetric catalysis and the creation of functional nanomaterials. nih.gov The versatility and established importance of the pyridine framework make it a consistently explored area in medicinal chemistry research. researchgate.net

Importance of Substituted Aminopyridines and Halopyridines

The introduction of substituents like amino and halogen groups onto the pyridine ring gives rise to classes of compounds with significant chemical and biological importance.

Aminopyridines are a critical class of substituted pyridines. mdpi.com They are recognized as key structural components in bioactive natural products, medicinally significant compounds, and organic materials. researchgate.net The amino group can act as a chelating agent, making aminopyridines useful as ligands in inorganic and organometallic chemistry. mdpi.comsemanticscholar.org Their unique structural properties allow them to interact with various enzymes and receptors, leading to a broad spectrum of biological activities. rsc.org Consequently, aminopyridines are valuable synthetic targets, and numerous methods, including multicomponent reactions, have been developed for their synthesis. mdpi.comsemanticscholar.orgresearchgate.net

Halopyridines , pyridines substituted with one or more halogen atoms, are valuable starting materials in a wide range of organic syntheses. eurekalert.org They are frequently used in nucleophilic substitution reactions and as foundational scaffolds for building other heterocyclic and macrocyclic compounds. eurekalert.orgbenthambooks.com The presence of a halogen, such as bromine, offers a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, Negishi), which are powerful methods for forming carbon-carbon bonds. orgsyn.org This reactivity allows for the elaboration of the pyridine core into more complex structures. orgsyn.org Specifically, 2-halopyridines are often more reactive than 3-halopyridines, allowing for selective reactions on di-substituted rings. orgsyn.org

The compound 2-Amino-6-bromopyridin-4-ol combines these features, possessing an aminopyridine structure for potential biological interactions and a halopyridine moiety that serves as a handle for further synthetic transformations.

Current Research Landscape Pertaining to this compound Analogs

While specific research on this compound is not extensively documented in publicly available literature, the study of its close analogs provides significant insight into its potential chemistry and applications. Research on related substituted aminopyridines and bromopyridines is active and diverse.

One closely related analog, 2-Amino-6-bromopyridine (B113427) , is utilized as a building block in the synthesis of nitrogen-containing bicyclic and polycyclic compounds. chemicalbook.com It has been employed in the one-pot synthesis of 7-azaindoles and in the creation of anti-HIV agents. chemicalbook.com The synthesis of 2-Amino-6-bromopyridine itself has been approached through various methods, including the Hofmann degradation of 6-bromo-2-pyridinecarboxamide. google.com

Another relevant analog is 2-Amino-6-bromopyridin-3-ol . This compound is used as a precursor in the synthesis of more complex heterocyclic systems, such as 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine, through condensation with triethyl orthoacetate. chemicalbook.com

Furthermore, research into the bio-transformation of substituted pyridines offers another perspective. Studies using whole cells of Burkholderia sp. MAK1 have shown the ability to hydroxylate various 2-aminopyridine (B139424) derivatives. nih.gov For instance, the bacterium can transform 2-aminopyridines substituted at the 4th position (with methyl, chloro, or fluoro groups), indicating that enzymatic pathways exist for the modification of such rings. nih.gov This suggests that biocatalytic routes could potentially be explored for the synthesis or modification of compounds like this compound.

The development of synthetic methods for N-substituted 3-amino-4-halopyridines also highlights the ongoing interest in this class of compounds as valuable intermediates for accessing complex heterocyclic systems like imidazopyridines. acs.org

The data below summarizes the properties of this compound and some of its key analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1393573-47-1 | C₆H₇BrN₂O | 203.04 |

| 2-Amino-6-bromopyridine | 19798-81-3 | C₅H₅BrN₂ | 173.01 |

| 2-Amino-6-bromopyridin-3-ol | 934758-27-7 | C₅H₅BrN₂O | 189.01 |

| 4-Amino-6-bromopyridin-2-ol | Not Available | C₅H₅BrN₂O | 189.01 |

Data sourced from multiple chemical databases and research articles. nih.govsigmaaldrich.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromo-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUZSKIVLGJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 6 Bromopyridin 4 Ol and Its Direct Precursors

Convergent and Linear Synthesis Strategies for 2-Amino-6-bromopyridin-4-ol

The construction of a multi-substituted molecule like this compound can be approached through two primary strategic plans: linear and convergent synthesis. chemistnotes.com

The regioselective installation of a bromine atom at the C-6 position is a critical step. The electronic nature of the pyridine (B92270) ring, which is inherently electron-deficient, is further influenced by the directing effects of the existing amino and hydroxyl substituents. Both -NH2 and -OH groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution.

In a scenario where bromination is performed on a 2-aminopyridin-4-ol precursor, the bromine would be directed to the positions ortho and para to the activating groups. The C-3 and C-5 positions are ortho to the C-4 hydroxyl group, and the C-3 and C-5 positions are also meta and ortho, respectively, to the C-2 amino group. The combined directing effect would strongly favor substitution at the C-3 and C-5 positions. Therefore, direct bromination of 2-aminopyridin-4-ol is unlikely to yield the desired 6-bromo isomer.

A more effective strategy involves introducing the bromine at an earlier stage. For instance, starting with 2,6-dibromopyridine (B144722) allows for the bromine atoms to be in the correct positions from the outset. One of these bromine atoms can then be selectively replaced by an amino group, and a hydroxyl group can be introduced at the C-4 position. Another approach involves the C-H bromination of a pre-functionalized pyridine. Copper-catalyzed methods have been developed for the selective C-H bromination of certain heterocyclic systems, which could offer a pathway if the directing groups favor C-6 functionalization. beilstein-journals.org For example, 3-aminopyridine (B143674) can be brominated to yield a mixture of 3-amino-2-bromo- and 3-amino-2,6-dibromo-pyridine. rsc.org

Introducing the amino group at the C-2 position of the pyridine ring can be accomplished through several robust methods. A common strategy is the amination of a halopyridine, typically a 2-bromopyridine (B144113) or 2-chloropyridine (B119429) derivative.

One classical method is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide, but this typically functionalizes the C-2 or C-6 positions of unsubstituted pyridine and may not be suitable for already substituted, less reactive rings.

A more versatile approach is nucleophilic aromatic substitution (SNAr) on a precursor such as 2,6-dibromopyridin-4-ol. The bromine atom at the C-2 position is activated towards nucleophilic attack by the ring nitrogen. Reaction with ammonia (B1221849) or a protected ammonia equivalent can displace one of the bromine atoms. researchgate.net For instance, reacting 2,6-dibromopyridine with methylamine (B109427) under pressure and heat can lead to both mono- and di-substituted products, 2-bromo-6-methylaminopyridine and 2,6-dimethylaminopyridine, respectively. georgiasouthern.edu Similarly, treatment of 3- and 4-bromopyridine (B75155) with potassium amide in liquid ammonia yields a mixture of 3- and 4-aminopyridine, proceeding through a pyridyne intermediate. journals.co.za A patent describes the synthesis of 2-amino-4-bromopyridine (B18318) from 2,4-dibromopyridine-N-oxide via reaction with ammonia water followed by reduction. google.com

Transition-metal-catalyzed C-N cross-coupling reactions, discussed in more detail in section 2.2, have become the state-of-the-art for this transformation due to their mild conditions and broad functional group tolerance. acs.org

Direct C-H hydroxylation of a pyridine ring, especially at the C-4 position, is a significant synthetic challenge due to the electronic properties of the heterocycle. nih.gov Advanced methods have been developed, though often with regioselectivity challenges. For example, a metal-free method for the C-3 selective hydroxylation of pyridines has been developed that proceeds via photochemical valence isomerization of pyridine N-oxides. nih.govthieme-connect.de This highlights that activating the pyridine ring, for instance by forming the N-oxide, can enable hydroxylation, although controlling the position can be difficult. researchgate.net

More traditional and predictable methods for introducing a C-4 hydroxyl group often rely on precursors where a suitable leaving group is already present at that position.

Nucleophilic Aromatic Substitution (SNAr): A 4-halopyridine, such as 2-amino-6-bromo-4-chloropyridine, can undergo SNAr with a hydroxide (B78521) source to install the hydroxyl group. The halogen at the 4-position is activated towards substitution by the electron-withdrawing effect of the ring nitrogen.

Demethylation of a 4-Methoxy Ether: A common strategy involves starting with a 4-methoxypyridine (B45360) derivative. The methoxy (B1213986) group can be introduced via SNAr using sodium methoxide (B1231860) on a 4-halopyridine. At a late stage in the synthesis, the methyl ether can be cleaved using strong acids like HBr or Lewis acids such as BBr₃ to reveal the free hydroxyl group.

These indirect methods, while adding steps to the synthesis, provide a reliable and regiochemically controlled route to the desired pyridin-4-ol functionality.

Transition-Metal-Catalyzed Approaches in the Synthesis of this compound

Transition-metal catalysis has revolutionized the synthesis of substituted aromatics and heteroaromatics. Palladium and copper complexes are particularly effective for forming C-N and C-C bonds, offering mild and highly selective routes that are essential for the synthesis of a molecule like this compound.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. rsc.org For the assembly of aminopyridines, the Buchwald-Hartwig amination is of particular importance. acs.org

This reaction allows for the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net In the context of synthesizing the target molecule, a key step could involve the reaction of a 2,6-dibromo-4-substituted-pyridine with an ammonia surrogate. The use of benzophenone (B1666685) imine, followed by hydrolysis, is a common strategy to install a primary amino group. The reaction is highly practical and has been successfully applied to various 2-bromopyridines. acs.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

The table below summarizes typical conditions for Buchwald-Hartwig amination of bromopyridines found in the literature.

| Substrate | Amine Source | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Methylamine | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | - | acs.org |

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | chemspider.com |

| 2-Chloropyridine | Benzophenone imine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 99 | acs.org |

Beyond C-N coupling, Suzuki-Miyaura coupling reactions are invaluable for creating C-C bonds, which could be used in a convergent strategy to build the pyridine ring itself or to add other substituents. nih.govacs.org The reactivity of halogens in dihalopyridines can often be controlled by the choice of catalyst and conditions, allowing for selective functionalization at one position over another. nsf.gov

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-Buchwald-Hartwig amination, is a well-established and cost-effective alternative to palladium-catalyzed methods. researchgate.net These reactions are particularly effective for the amination of aryl and heteroaryl halides. mdpi.com

The synthesis of aminopyridines from bromopyridines using a copper(I) catalyst and aqueous ammonia has been shown to be efficient under mild conditions. researchgate.netlookchem.com This method is advantageous as it allows for the direct installation of the -NH₂ group without the need for protecting groups or ammonia surrogates. The reactions are often tolerant of various functional groups and can be applied to sterically hindered substrates. researchgate.net Both copper(I) salts like CuI and copper nanoparticles have been explored as catalysts for the amination of 2-halopyridines. researchgate.netresearchgate.net

The table below provides examples of conditions used for the copper-catalyzed amination of halopyridines.

| Substrate | Amine Source | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Aqueous NH₃ | Cu₂O | - | - | Ethylene Glycol | 80 | 90 | lookchem.com |

| 2-Bromopyridine | Aqueous NH₃ | Cu₂O | - | - | H₂O | 130 | 81 | researchgate.net |

| 2-Iodopyridine | n-Octylamine | CuI | L-proline | K₂CO₃ | DMSO | 90 | 75 | researchgate.net |

Nucleophilic Aromatic Substitution Strategies for Functionalized Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful and well-established method for the functionalization of electron-deficient aromatic systems, including pyridines. The presence of the electronegative nitrogen atom in the pyridine ring, along with other electron-withdrawing substituents, can activate the ring towards attack by nucleophiles, enabling the displacement of a suitable leaving group, such as a halide.

In the context of synthesizing this compound, an SNAr approach could be envisioned for the introduction of the hydroxyl group at the C4 position. A hypothetical precursor, such as a 2-amino-4,6-dibromopyridine or a related derivative with a good leaving group at the 4-position, could be subjected to nucleophilic attack by a hydroxide source. The success of such a reaction would be highly dependent on the electronic activation of the pyridine ring. The amino group at C2 is electron-donating, which can deactivate the ring towards nucleophilic attack. However, the bromo group at C6 is electron-withdrawing, which, along with the ring nitrogen, would facilitate the reaction.

The general mechanism for an SNAr reaction on a pyridine ring involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyridine Derivatives

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 2,6-Dichloropyridine | Sodium methoxide | 2-Chloro-6-methoxypyridine | 95 | [Fictionalized Data] |

| 4-Chloropyridine hydrochloride | Ammonia | 4-Aminopyridine | 80 | [Fictionalized Data] |

| 2-Bromo-5-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | 92 | [Fictionalized Data] |

This table presents representative examples of SNAr reactions on pyridine derivatives to illustrate the scope of the methodology. The data is illustrative and not from a single, specific source.

Hofmann Degradation and Analogous Rearrangement Reactions in Pyridine Chemistry

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. beilstein-journals.orgchemistrysteps.com This reaction proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine. The Hofmann degradation has found utility in the synthesis of aminopyridines from their corresponding pyridine carboxamide precursors. A notable example is the conversion of nicotinamide (B372718) to 3-aminopyridine. chemistryviews.org

This methodology could be strategically employed in the synthesis of a precursor to this compound. For instance, a 6-bromo-4-hydroxypyridine-2-carboxylic acid derivative could be synthesized and subsequently converted to the corresponding primary amide. Treatment of this amide with a reagent such as bromine in the presence of a strong base would then initiate the Hofmann rearrangement, leading to the formation of the desired 2-amino group.

The key steps of the Hofmann rearrangement mechanism are:

Deprotonation of the primary amide by a base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation to form an N-bromoamide anion.

Rearrangement of the alkyl or aryl group from the carbonyl carbon to the nitrogen, with the concurrent loss of the bromide ion, to form an isocyanate.

Hydrolysis of the isocyanate to a carbamic acid, which then undergoes decarboxylation to yield the primary amine.

Table 2: Application of Hofmann Rearrangement in Heterocyclic Chemistry

| Starting Amide | Product Amine | Reagents | Yield (%) | Reference |

| Nicotinamide | 3-Aminopyridine | Br₂, NaOH | ~75 | chemistryviews.org |

| Isonicotinamide | 4-Aminopyridine | Br₂, NaOH | Not specified | [Fictionalized Data] |

| Phthalamic acid sodium salt | Anthranilic acid | Not specified | Not specified | chemistryviews.org |

This table provides examples of the Hofmann rearrangement in the synthesis of amino-heterocyclic and aromatic compounds.

Biocatalytic and Chemoenzymatic Transformations for Introducing Hydroxyl Groups in Pyridines

In the pursuit of more sustainable and selective synthetic methods, biocatalysis and chemoenzymatic strategies have emerged as powerful tools. nih.govresearchgate.net The introduction of a hydroxyl group onto an aromatic ring can often be achieved with high regio- and stereoselectivity using enzymes such as cytochrome P450 monooxygenases or other oxygenating biocatalysts. These enzymes can catalyze the direct C-H hydroxylation of unactivated C-H bonds under mild conditions. nih.gov

For the synthesis of this compound, a biocatalytic approach could potentially be used to introduce the hydroxyl group at the C4 position of a 2-amino-6-bromopyridine (B113427) precursor. This would represent a highly atom-economical and environmentally benign route, avoiding the need for harsh reagents and protecting group manipulations that are often associated with traditional chemical methods. While the substrate specificity of enzymes can be a limitation, modern techniques in enzyme engineering are continuously expanding the scope of biocatalytic transformations.

A chemoenzymatic approach combines both chemical and enzymatic steps to achieve a synthetic goal. For instance, a chemical synthesis could be used to construct a functionalized pyridine precursor, which is then subjected to an enzymatic hydroxylation in a subsequent step. This synergy allows for the efficient construction of complex molecules that might be difficult to access by either methodology alone.

Table 3: Examples of Biocatalytic Hydroxylation

| Substrate | Enzyme Type | Product | Key Feature | Reference |

| Various aromatics | Cytochrome P450 | Hydroxylated aromatics | Regioselective C-H oxidation | nih.gov |

| Piperidines | Engineered hydroxylases | Hydroxylated piperidines | Enantioselective hydroxylation | researchgate.net |

| L-isoleucine | Fe/αKG-dependent dioxygenase | L-4-hydroxyisoleucine | Specific C-H hydroxylation of amino acids | nih.gov |

This table illustrates the potential of biocatalysis for the selective hydroxylation of various organic molecules.

Multi-Component Reaction Pathways Towards Functionalized Aminopyridines

Multi-component reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the reactants. researchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Various MCRs have been developed for the synthesis of highly substituted pyridine rings.

For the synthesis of a molecule like this compound, an MCR approach could potentially assemble the core pyridine ring with the desired substitution pattern in a single step. For example, a variation of the Hantzsch pyridine synthesis or other novel MCRs could be designed. A hypothetical MCR could involve the condensation of a β-ketoester, an aldehyde, and an ammonia source, with one of the components carrying the bromo-substituent.

Recent advancements in MCRs have led to the synthesis of a wide variety of functionalized pyridines, including 4-hydroxypyridines. One such approach involves a two-step process starting with a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, which are then cyclized to 4-hydroxypyridines.

Table 4: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Aldehyde | β-Ketoester | Ammonia | Dihydropyridine (Hantzsch) | [Fictionalized Data] |

| Alkoxyallene | Nitrile | Carboxylic Acid | 4-Hydroxypyridine (B47283) (via two steps) | beilstein-journals.org |

| Aromatic aldehyde | Malononitrile | Primary amine | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | wikipedia.org |

This table showcases the diversity of multi-component reactions used to synthesize various substituted pyridine derivatives.

Mechanistic Insights and Chemical Reactivity of 2 Amino 6 Bromopyridin 4 Ol

Reactivity Profiles of the Amino Group in 2-Amino-6-bromopyridin-4-ol

The amino group at the C-2 position of the pyridine (B92270) ring is a versatile nucleophilic center. Its reactivity is modulated by the electronic properties of the heterocyclic ring and the other substituents. It can readily participate in a variety of derivatization, condensation, and cycloaddition reactions.

The primary amino group of this compound is expected to undergo standard amination and derivatization reactions common for aminopyridines. These transformations are crucial for introducing diverse functionalities and for installing protecting groups during multi-step syntheses.

Acylation and Alkylation: The nucleophilic nitrogen can be acylated by reacting with acyl chlorides or anhydrides to form amides. Similarly, it can undergo alkylation with alkyl halides. These reactions are fundamental for modifying the compound's properties.

Protecting Group Chemistry: In complex syntheses, the amino group is often protected to prevent unwanted side reactions. A common strategy involves reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine, a transformation documented for the analogous compound 2-amino-6-bromopyridine (B113427). chemscene.com This derivatization enhances solubility in organic solvents and allows for selective reactions at other positions of the molecule.

Polymerization: Amino-bromopyridines can serve as monomers in polycondensation reactions. For instance, related amino-bromopyridines have been used to synthesize polyaminopyridines (PAPy) through a CuI/L-proline-catalyzed C-N polycoupling reaction, demonstrating the amino group's ability to participate in polymer chain formation. mdpi.comresearchgate.net

Table 1: Examples of Amino Group Derivatization in Analogous Compounds

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

| Protection | 2-Amino-6-bromopyridine | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (6-bromopyridin-2-yl)carbamate | chemscene.com |

| C-N Coupling | 2-Amino-6-bromopyridine | Another molecule of 2-amino-6-bromopyridine | Polyaminopyridine | mdpi.com |

The amino group enables this compound to engage in reactions that construct larger, more complex molecular architectures, including new heterocyclic rings.

Condensation Reactions: As a primary amine, the compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is a cornerstone of organic synthesis. ebsco.com A well-known variant is the Knoevenagel condensation, where a compound with an active hydrogen group reacts with a ketone or aldehyde. sigmaaldrich.com The formation of a β-keto ester via a Claisen condensation is another fundamental transformation involving the joining of two molecules. libretexts.org These condensation pathways are critical for building molecular complexity. unizin.org

Cycloaddition Reactions: Aminopyridines are valuable synthons in cycloaddition reactions for generating fused heterocyclic systems. For example, transition-metal-catalyzed [2+2+2] cycloadditions of diynes with cyanamides have been developed as a powerful, atom-economical method to construct substituted 2-aminopyridine (B139424) cores. acs.orgfigshare.comdntb.gov.uaresearchgate.net While the target molecule itself would not be the starting material in this specific transformation, this illustrates a modern approach to synthesizing the 2-aminopyridine scaffold it contains. Furthermore, N-aminopyridines can undergo [3+2] cycloaddition with α,β-unsaturated compounds to yield fused pyrazolo[1,5-a]pyridines, highlighting the versatility of the aminopyridine motif in constructing bicyclic systems. organic-chemistry.org

Transformations Involving the Bromine Substituent at C-6

The bromine atom at the C-6 position is a key functional handle for synthetic transformations. Its position on the electron-deficient pyridine ring makes it susceptible to both metal-catalyzed cross-coupling and nucleophilic substitution, providing powerful methods for C-C, C-N, and C-O bond formation.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides. The C-6 bromine of this compound is an ideal site for such transformations.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org This reaction is well-documented for bromopyridines and would allow the bromine at C-6 to be replaced with a wide variety of primary or secondary amines. wuxiapptec.comchemspider.comrsc.org This strategy is used to synthesize complex molecules and has been applied to various bromopyridine substrates. unl.pt

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is a highly versatile method for creating new carbon-carbon bonds. The C-6 bromine can readily participate in Suzuki couplings to introduce alkyl, alkenyl, or (hetero)aryl groups. This reaction has been demonstrated in the synthesis of complex pharmaceutical intermediates where a bromo-thiadiazole was coupled with a boronic acid partner. nih.gov

C-O Bond Formation: Analogous to C-N coupling, palladium-catalyzed methods can also be employed to form C-O bonds, typically by coupling the aryl halide with an alcohol or phenol (B47542) in the presence of a suitable catalyst system.

Table 2: Representative Cross-Coupling Reactions on Analogous Bromopyridines

| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Product Type | Reference |

| Buchwald-Hartwig C-N | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu / Toluene | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| Buchwald-Hartwig C-N | 4-amino-3-bromopyridine | α-bromostyrene | Pd₂(dba)₃ / XPhos | t-BuONa / Dioxane | 2-phenyl-4-azaindole (via cascade) | unl.pt |

| Suzuki-Miyaura C-C | ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | (2,4-difluorophenyl)boronic acid | Pd(dppf)Cl₂ / Xantphos | K₂CO₃ / Dioxane, H₂O | ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate | nih.gov |

The bromine atom on an electron-deficient pyridine ring can be displaced by potent nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. cymitquimica.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. pressbooks.pub The reactivity of the halide is enhanced by the presence of the ring nitrogen, which helps to stabilize the negative charge of the intermediate. Classic examples include the displacement of bromine from 2,6-dibromopyridine (B144722) by ammonia (B1221849) to form 2-amino-6-bromopyridine. google.com Therefore, strong nucleophiles like alkoxides, thiolates, or amides could displace the C-6 bromine of this compound.

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It involves deprotonation at the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with an electrophile. wikipedia.orguwindsor.ca

In this compound, both the amino (-NH₂) and hydroxyl (-OH) groups are potent DMGs. nih.gov They would be expected to direct metalation to the adjacent C-3 and C-5 positions. However, a common and often faster competing pathway for aryl bromides is metal-halogen exchange, where the organolithium reagent directly exchanges with the bromine atom. uwindsor.ca This would generate a 6-lithiated pyridine species. The outcome—ortho-deprotonation versus metal-halogen exchange—can often be controlled by the choice of base, solvent, and temperature, making DoM a strategic consideration for the selective functionalization of the pyridine ring at positions other than C-6. vulcanchem.comuni-muenchen.de

Reactivity of the Hydroxyl Group at C-4 in this compound

The hydroxyl group at the C-4 position is a dominant feature of the molecule's reactivity, primarily governed by its involvement in a significant tautomeric equilibrium.

O-Alkylation and O-Acylation Reactions

The alkylation and acylation of this compound are complicated by its tautomeric nature. The molecule exists as an equilibrium between the pyridin-4-ol form and the more stable pyridin-4-one tautomer. wikipedia.orgchemtube3d.com The corresponding anion is therefore an ambident nucleophile, with reactive sites at both the exocyclic oxygen and the ring nitrogen. acs.orgysu.edu

Direct alkylation of pyridones with alkyl halides often results in a mixture of N-alkylated and O-alkylated products, with the former frequently being a significant side product. nih.gov The regioselectivity of the reaction is influenced by several factors, including the solvent, the counterion, and the nature of the alkylating agent (electrophile). acs.org Generally, attack at the oxygen atom (O-alkylation) is favored under conditions of kinetic control with hard electrophiles, while N-alkylation is often the thermodynamically favored outcome. acs.org To achieve selective O-functionalization, specific protocols may be required, such as derivatization with reagents like nonafluorobutanesulfonyl fluoride. chim.it O-methylation of certain pyridone systems has been achieved in good yield using methyl iodide in THF. beilstein-journals.org

Table 1: Representative Conditions for O-Alkylation of Hydroxypyridine/Pyridone Systems Note: This data is derived from analogous systems and illustrates general principles applicable to this compound.

| Electrophile | Base / Conditions | Solvent | Product Type | Yield | Reference |

| Methyl Iodide | NaH | THF | O-Methylation | Good | beilstein-journals.org |

| Benzyl Bromide | K₂CO₃ | NMP | O-Benzylation | 77-84% | sci-hub.se |

| Propargyl Bromide | K₂CO₃ | N/A | O-Propargylation | Good | researchgate.net |

| Aryl Halides | Cu-based catalyst | Various | O-Arylation | Modest-Excellent | acs.org |

Tautomerism Studies: Pyridin-4-ol to Pyridin-4-one Equilibria

A fundamental characteristic of 4-hydroxypyridines is the prototropic tautomerism between the enol form (4-hydroxypyridine) and the keto form (pyridin-4(1H)-one). wikipedia.orgchemtube3d.com For this compound, this equilibrium is central to its structure and reactivity.

In both the solid state and in polar solvents, the equilibrium for 4-hydroxypyridine (B47283) derivatives strongly favors the pyridone tautomer. wikipedia.orgnih.gov This preference is attributed to the greater resonance stabilization of the pyridone's cross-conjugated system and its ability to form stable, intermolecular hydrogen-bonded dimers. chemtube3d.comnih.gov The aromatic character is maintained in the pyridone form through delocalization of the nitrogen's lone pair of electrons into the ring. chemtube3d.com The enol (hydroxypyridine) form typically becomes significant only in the gas phase or in very dilute solutions of non-polar solvents. wikipedia.org

The position of this equilibrium can be investigated using spectroscopic techniques.

NMR Spectroscopy: The presence of either an N-H proton (keto form) or an O-H proton (enol form) provides a clear diagnostic signal.

IR Spectroscopy: The keto form exhibits a characteristic C=O stretching frequency around 1650 cm⁻¹, while the enol form shows a broad O-H stretch.

While the amino and bromo substituents on the ring will modulate the electronic properties, the fundamental preference for the pyridone form is expected to persist. chimia.ch

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus of this compound

The pyridine ring's reactivity towards substitution is heavily influenced by its inherent electron-deficient nature and the electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS)

The pyridine nucleus is generally resistant to electrophilic attack compared to benzene. However, the presence of strong electron-donating groups can overcome this deactivation. In this compound, both the amino group at C-2 and the hydroxyl/pyridone system at C-4 are powerful activating groups. They direct incoming electrophiles to the ortho and para positions. The bromine at C-6 is deactivating but also an ortho, para-director.

The cumulative effect of these substituents makes the C-3 and C-5 positions the most electron-rich and thus the most susceptible to electrophilic attack. The amino group strongly directs to C-3 and C-5, as does the C-4 hydroxyl group. The C-6 bromo group also directs to the C-3 and C-5 positions. Therefore, electrophilic reactions such as nitration or halogenation are predicted to occur regioselectively at the C-3 or C-5 positions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. pearson.comwikipedia.org In the title compound, the bromine atom at the C-6 position serves as an excellent leaving group. The SNAr reaction proceeds via an addition-elimination mechanism. pearson.com

The reaction is facilitated by the ability of the electronegative ring nitrogen to stabilize the anionic intermediate formed during the reaction. Strong nucleophiles, such as amines, alkoxides, and thiolates, can readily displace the bromide at C-6. sci-hub.se While the electron-donating amino and hydroxyl groups tend to decrease the ring's electrophilicity, the inherent properties of the pyridine ring and the presence of the C-6 halogen still permit SNAr reactions to occur. vcu.edu

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Bromopyridines Note: This data is derived from analogous systems and illustrates the potential reactivity of the C-6 bromine in this compound.

| Nucleophile | Reagents/Catalyst | Solvent | Product Type | Reference |

| Amines (R₂NH) | Base (e.g., K₂CO₃) | DMF | 6-Amino derivative | |

| Thiols (RSH) | Base (e.g., K₂CO₃) | DMF | 6-Thioether derivative | |

| Sodium Phenoxide | None | DMSO / HMPA | 6-Phenoxy derivative | sci-hub.se |

| Boronic Acids | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base, Toluene | 6-Aryl derivative (Suzuki Coupling) |

Reaction Pathway Elucidation and Intermediates in Key Transformations

Understanding the stepwise mechanisms and the transient species involved is crucial for predicting and controlling the reactivity of this compound.

The most significant mechanistic pathway for substitution on the pyridine ring is the Nucleophilic Aromatic Substitution (SNAr) , which proceeds in two steps:

Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group (C-6). This addition step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, anionic intermediate known as a Meisenheimer complex (or σ-complex). wikipedia.orglibretexts.orgmdpi.com The negative charge of this intermediate is delocalized across the carbon skeleton and, importantly, onto the electronegative ring nitrogen atom, which provides significant stabilization.

Expulsion of the Leaving Group: In the second, typically fast, step, the leaving group (bromide ion) is eliminated from the Meisenheimer complex. pearson.com This expulsion restores the aromaticity of the pyridine ring and results in the formation of the final substituted product.

The O-alkylation reaction proceeds via the pyridin-4-olate (B372684) anion, which is generated by deprotonation of the pyridone tautomer. This anion is an ambident nucleophile. The reaction pathway involves the attack of this anion on an electrophile, such as an alkyl halide. The competition between N-alkylation and O-alkylation is a key mechanistic consideration, with the outcome depending on the reaction conditions and the principle of hard and soft acids and bases (HSAB). acs.org

The tautomerization itself is a dynamic equilibrium involving proton transfer. This process can occur through an uncatalyzed pathway or be facilitated by solvent molecules (like water) or by the presence of acids or bases, which can shuttle the proton between the oxygen and nitrogen atoms. wuxibiology.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Bromopyridin 4 Ol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 2-Amino-6-bromopyridin-4-ol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

Multi-dimensional NMR techniques are critical for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) J-couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the two protons on the pyridine (B92270) ring, confirming their adjacent positions. The absence of other correlations would support the substitution pattern.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). It allows for the definitive assignment of which proton is bonded to which carbon. For this molecule, HSQC would show correlations for the two C-H units on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: Chemical shifts are estimations based on pyridine derivatives and general substituent effects. Actual values may vary.)

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 (-NH₂) | ~5.0-6.0 (broad s) | ~158.0 | H-3, H₅ |

| 3 | ~6.0-6.5 (d) | ~105.0 | C2, C4, C5 |

| 4 (-OH) | ~9.0-11.0 (broad s) | ~165.0 | H-3, H-5 |

| 5 | ~6.8-7.2 (d) | ~110.0 | C3, C4, C6 |

| 6 (-Br) | - | ~140.0 | H-5 |

Pyridin-4-ols can exist in equilibrium with their tautomeric pyridin-4-one form. In the case of this compound, it can tautomerize to 2-Amino-6-bromo-1H-pyridin-4-one. This process involves the migration of the hydroxyl proton to the ring nitrogen.

Dynamic NMR (DNMR) is the technique of choice for studying such equilibria. By recording NMR spectra at different temperatures, one can observe changes in the signals. At low temperatures where the interconversion is slow on the NMR timescale, separate signals for both tautomers might be resolved. As the temperature increases, the rate of tautomerization increases, causing the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen to a time-averaged signal at high temperatures. Analysis of these temperature-dependent spectral changes allows for the determination of the thermodynamic and kinetic parameters of the tautomeric equilibrium.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis for Functional Group Identification and Hydrogen Bonding

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups.

FTIR Spectroscopy: Particularly sensitive to polar bonds, FTIR would clearly show characteristic absorptions for the O-H (broad band, ~3200-3500 cm⁻¹) and N-H (two sharp peaks for asymmetric and symmetric stretching, ~3300-3500 cm⁻¹) stretches. The C=O stretch (~1650-1680 cm⁻¹) of the pyridone tautomer would be a key indicator of its presence.

Raman Spectroscopy: Often provides better signals for non-polar bonds and symmetric vibrations. The pyridine ring stretching vibrations (C=C, C=N) and the C-Br stretch would be readily observable.

The positions and shapes of the O-H and N-H bands can also provide evidence of intermolecular and intramolecular hydrogen bonding, which is expected to be significant in the solid state.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on data from related compounds like 2-amino-3-bromopyridin and other substituted pyridines.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (FTIR/Raman) |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3500 (broad) | FTIR |

| N-H (Amine) | Asymmetric & Symmetric Stretching | 3300 - 3500 (two bands) | FTIR, Raman |

| N-H (Amine) | Scissoring (Bending) | 1590 - 1650 | FTIR |

| C=O (Pyridone tautomer) | Stretching | 1650 - 1680 | FTIR (strong), Raman (weak) |

| C=C, C=N (Ring) | Stretching | 1400 - 1610 | FTIR, Raman |

| C-O | Stretching | 1200 - 1300 | FTIR |

| C-Br | Stretching | 500 - 650 | Raman (strong), FTIR (weak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, providing insight into its chromophoric system. The pyridine ring, along with its amino and hydroxyl substituents, constitutes a conjugated system capable of π→π* and n→π* transitions.

The absorption maxima (λ_max) are sensitive to the solvent polarity and pH, the latter of which can shift the tautomeric equilibrium or protonate/deprotonate the molecule, altering the electronic structure. The presence of the electron-donating amino and hydroxyl groups and the electron-withdrawing bromo group would be expected to cause a bathochromic (red) shift compared to unsubstituted pyridine. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental UV-Vis spectra to assign the observed electronic transitions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is an essential tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₅H₅BrN₂O), the exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.

Fragmentation analysis helps to further confirm the structure. Common fragmentation pathways for pyridines include the loss of small molecules like HCN or side-chain cleavage.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅BrN₂O |

| Calculated Monoisotopic Mass [M]⁺ (for ⁷⁹Br) | 187.96397 u |

| Calculated Monoisotopic Mass [M+2]⁺ (for ⁸¹Br) | 189.96192 u |

| Expected Isotopic Ratio (M:M+2) | ~1:1 |

X-ray Crystallography for Definitive Solid-State Structural Parameters and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. While no public crystal structure for this compound appears to be available, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

Crucially, it would reveal which tautomer (the -ol or the -one form) exists in the crystal lattice. Furthermore, it would elucidate the three-dimensional packing of the molecules and map out the network of intermolecular interactions. For this compound, extensive hydrogen bonding is expected, involving the amino group (as a donor) and the hydroxyl/carbonyl group and ring nitrogen (as acceptors). These interactions are fundamental to understanding the compound's physical properties, such as melting point and solubility.

Theoretical and Computational Chemistry Studies on 2 Amino 6 Bromopyridin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. karazin.uascience.gov By applying DFT calculations, researchers can obtain optimized molecular structures, bond lengths, and bond angles. uctm.edu For substituted pyridine (B92270) derivatives, methods like B3LYP with various basis sets such as 6-311+G(d,p) and AUG-CC-PVTZ are commonly employed to achieve a balance between accuracy and computational cost. karazin.uauctm.edu

These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior. For instance, in a related compound, 2-amino-6-methoxy-3-nitropyridine, DFT calculations were used to determine the optimized geometry and predict its vibrational spectra. researchgate.net The correlation between calculated and experimental data for similar molecules suggests that DFT can reliably predict the structural parameters of 2-Amino-6-bromopyridin-4-ol. uctm.edu

Table 1: Representative DFT Methods and Basis Sets for Pyridine Derivatives

| DFT Method | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, NMR chemical shifts. ripublication.com |

| B3LYP | 6-311G(d,p) | Structural parameter and NBO analysis. acs.org |

| B3LYP | AUG-CC-PVTZ | High-accuracy geometry optimization. uctm.edu |

| PBE0 | 6-31+G* | NMR spectra prediction. schrodinger.com |

| M06-L, M06 | Various | Addressing multireference character in transition metal complexes. acs.org |

Conformational Analysis and Tautomeric Preference Prediction

Substituted pyridines like this compound can exist in different conformations and tautomeric forms. Conformational analysis involves identifying the most stable three-dimensional arrangements of the atoms in a molecule. frontiersin.org For flexible molecules, this is often achieved by scanning the potential energy surface through the rotation of dihedral angles. researchgate.net

Tautomers are isomers that readily interconvert, and for this compound, the pyridinol form can exist in equilibrium with its pyridone tautomer. Computational methods, particularly DFT, are instrumental in predicting the relative stabilities of these tautomers. sapub.org The preference for a particular tautomer can be influenced by factors such as intramolecular hydrogen bonding and the surrounding solvent environment. sapub.orgnih.gov For example, studies on similar systems have shown that the relative energies calculated at different levels of theory can determine the predominant tautomeric form in the gas phase and in solution. sapub.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Vis spectra, which provides information about electronic transitions within the molecule. nih.govsemanticscholar.org The calculated absorption wavelengths can be compared with experimental data to validate the computational model. semanticscholar.org

Similarly, the vibrational frequencies from IR and Raman spectra can be calculated using DFT methods. nih.gov These calculated frequencies are often scaled to improve agreement with experimental results, accounting for anharmonicity and other factors. nih.gov For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict chemical shifts (¹H and ¹³C), which are then compared with experimental spectra to aid in structural elucidation. ripublication.comnih.gov The good agreement often observed between theoretical and experimental spectra for similar compounds underscores the predictive power of these computational techniques. nih.gov

Investigation of Reaction Mechanisms and Transition States using Quantum Chemical Methods

Quantum chemical methods are indispensable for investigating the detailed pathways of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. mdpi.com DFT calculations are frequently employed to determine the geometries and energies of these species, allowing for the calculation of activation barriers. ethz.ch

For a molecule like this compound, understanding its reactivity, such as its susceptibility to nucleophilic or electrophilic attack, can be explored by modeling its reactions with other molecules. mdpi.com The study of reaction mechanisms provides insights into the step-by-step process of bond breaking and formation, which is fundamental to understanding and controlling chemical transformations. mdpi.comethz.ch

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with each other and their environment over time. nih.gov For this compound, MD simulations can be used to study its behavior in solution, such as its hydration shell and interactions with solvent molecules. rsc.org

These simulations are particularly useful for understanding the role of intermolecular forces, such as hydrogen bonding, in the association of molecules in solution. dovepress.commdpi.com By simulating the system at an atomistic level, MD can shed light on processes like self-assembly and the initial stages of crystallization. mdpi.com The insights gained from MD simulations are crucial for understanding the macroscopic properties of the compound in a solution phase. rsc.org

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A smaller gap generally suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO). researchgate.net

Electronegativity (χ): The tendency of an atom to attract electrons. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. researchgate.net

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Research

Role as a Versatile Building Block for Complex Heterocyclic Systems

The structure of 2-Amino-6-bromopyridin-4-ol, featuring multiple reactive sites, establishes it as an important heterocyclic building block. msesupplies.com Chemists utilize such building blocks as foundational units for constructing more elaborate molecular architectures, particularly nitrogen-containing bicyclic and polycyclic compounds. chemicalbook.com The reactivity of its constituent functional groups—the nucleophilic amino group, the hydroxyl group, and the bromine atom which can be substituted or participate in coupling reactions—allows for sequential and controlled modifications.

The bromine atom, for instance, is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. vulcanchem.com This enables the formation of new carbon-carbon bonds, effectively allowing for the attachment of various organic fragments to the pyridine (B92270) core. Furthermore, the amino and hydroxyl groups can undergo a range of chemical transformations, including acylation, alkylation, and condensation reactions, to build fused ring systems. Related disubstituted pyridines like 2-Amino-6-bromopyridine (B113427) are employed in the efficient one-pot synthesis of structures like 7-azaindoles. chemicalbook.com The strategic placement of these functional groups on the pyridine ring allows for the regioselective synthesis of complex heterocyclic frameworks that are often pursued for their potential biological activities.

Development of Novel Ligands in Catalysis and Coordination Chemistry

In the realms of catalysis and coordination chemistry, the design of effective ligands is paramount for controlling the reactivity and selectivity of metal-catalyzed reactions. Pyridine-containing molecules are a cornerstone in ligand development due to the ability of the nitrogen atom to coordinate with a wide variety of metal ions. This compound and its derivatives are attractive candidates for creating novel ligands.

The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, binding to a metal center to form a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex. The hydroxyl group can also participate in coordination, potentially acting as a third binding site after deprotonation. The bromine atom offers a synthetic handle for further modification; it can be replaced with other coordinating groups, such as phosphines or other heterocycles, to tune the electronic and steric properties of the ligand. researchgate.net This tunability is crucial for optimizing the performance of a catalyst in a specific chemical transformation. For example, novel pyridine-oxazoline ligands have been developed for enantioselective palladium-catalyzed reactions, where steric bulk on the pyridine ring influences catalytic activity. mdpi.com The structural motifs present in this compound provide a robust platform for synthesizing a new generation of ligands for applications in asymmetric catalysis and organometallic chemistry. rsc.org

Precursor for Functional Materials (e.g., Non-Linear Optical Materials based on related pyridine derivatives)

Functional materials are designed to exhibit specific physical or chemical properties, and organic molecules are playing an increasingly important role in their development. Pyridine derivatives have been identified as promising components for non-linear optical (NLO) materials, which can alter the properties of light and are essential for technologies like telecommunications and optical computing. alfachemic.comrsc.org

The NLO response of an organic molecule often arises from a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. In this compound, the amino and hydroxyl groups are strong electron donors, while the electronegative bromine atom and the pyridine ring nitrogen act as electron acceptors. This intrinsic electronic asymmetry makes it a candidate for NLO applications. jlu.edu.cnresearchgate.net While the parent compound itself may have a modest NLO response, it serves as an excellent precursor. Through chemical synthesis, the π-conjugated system can be extended, or stronger donor/acceptor groups can be introduced to significantly enhance the NLO properties. nih.gov Research into pyridine-derived functional materials is an active area, and scaffolds like this compound provide a clear and modifiable starting point for the rational design of new NLO-active compounds. rsc.org

| Compound Feature | Role in NLO Properties | Example Modification | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., -NH₂, -OH) | "Push" electrons into the π-system, increasing molecular polarizability. | Alkylation of the amino group to increase donating strength. | researchgate.net |

| Electron-Withdrawing Groups (e.g., -Br, Pyridine N) | "Pull" electrons from the π-system, creating a dipole moment. | Replacement of bromine with a stronger acceptor like a nitro group. | jlu.edu.cn |

| π-Conjugated System (Pyridine Ring) | Facilitates charge transfer from donor to acceptor. | Extension of the system by adding styryl or other conjugated groups. | nih.gov |

Synthesis of Scaffold Systems for Supramolecular Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, larger structures is a key goal of this field. This compound is an excellent candidate for designing scaffolds for supramolecular assembly.

The molecule possesses multiple sites capable of forming strong and directional hydrogen bonds. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The pyridine nitrogen atom is a hydrogen bond acceptor. This combination of functionalities allows the molecule to form predictable and robust hydrogen-bonded networks. For instance, it could form dimeric structures, one-dimensional chains, or two-dimensional sheets in the solid state. researchgate.net The bromine atom can also participate in halogen bonding, another type of non-covalent interaction that can be used to direct assembly. By modifying the peripheral groups of this scaffold, chemists can control the geometry and dimensionality of the resulting supramolecular architecture, leading to the creation of novel materials with potential applications in areas like crystal engineering, host-guest chemistry, and the development of porous materials. kit.edu

| Functional Group | Potential Non-Covalent Interaction | Role in Assembly | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | Hydrogen Bond Donor/Acceptor | Forms strong, directional links between molecules. | researchgate.net |

| -NH₂ (Amino) | Hydrogen Bond Donor | Participates in creating extended networks. | researchgate.net |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Provides a specific site for hydrogen bonding. | kit.edu |

| -Br (Bromo) | Halogen Bonding | Offers an additional directional interaction for crystal engineering. | kit.edu |

| Pyridine Ring | π-π Stacking | Contributes to the overall stability of the assembled structure. | kit.edu |

Exploration in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or enzymes, often for the purpose of drug discovery or diagnostics. The development of these probes requires molecules with specific properties, including the ability to be tagged for detection. The scaffold of this compound presents opportunities for the development of novel chemical probes.

One major application is in the synthesis of precursors for Positron Emission Tomography (PET) imaging probes. PET is a powerful diagnostic technique that relies on detecting radiation from a positron-emitting isotope, such as fluorine-18, which is incorporated into a biologically active molecule. The synthesis of these radiotracers often involves the nucleophilic substitution of a leaving group on an aromatic or heteroaromatic ring with [¹⁸F]fluoride. nih.gov The bromine atom on the this compound ring is a suitable leaving group for such a radiofluorination reaction. nih.gov Therefore, this compound could serve as a precursor for creating ¹⁸F-labeled pyridinol derivatives. By attaching this core structure to a pharmacophore that targets a specific biological entity (like a receptor or enzyme), researchers could develop new PET probes for imaging and studying disease processes in vivo.

Emerging Research Areas and Future Outlook for 2 Amino 6 Bromopyridin 4 Ol Research

Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry, which advocate for the reduction of waste, use of renewable feedstocks, and energy efficiency, are set to revolutionize the synthesis and derivatization of 2-Amino-6-bromopyridin-4-ol. solubilityofthings.comacs.org Traditional synthetic routes for pyridine (B92270) derivatives often involve hazardous reagents and solvents. rasayanjournal.co.in Future research will likely focus on developing eco-friendly alternatives.

Key green chemistry strategies that could be applied include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields, as has been demonstrated for other novel pyridine syntheses. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or using benign solvents like water, minimizes the generation of volatile organic compound waste. rasayanjournal.co.in Solvent-free copper-catalyzed N-arylations have been shown to be effective for other heterocyclic compounds.

Catalysis: The use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, can replace stoichiometric reagents, leading to higher atom economy and less waste. acs.orgrasayanjournal.co.in For instance, a visible-light-mediated copper-catalyzed reaction using molecular oxygen as a green oxidant has been developed for the synthesis of substituted imidazo[1,2-α]pyridines. rsc.org

A comparative analysis of traditional versus potential green synthetic routes for a hypothetical derivatization of this compound highlights the potential benefits.

Table 1: Hypothetical Green Chemistry Metrics for a Derivatization Reaction

| Metric | Traditional Method (e.g., Halogenated Solvent, Stoichiometric Base) | Green Method (e.g., Microwave, Solvent-Free, Catalytic Base) |

| Atom Economy | Lower | Higher |

| E-Factor (Waste/Product Ratio) | High | Low |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High (prolonged heating/cooling) | Low (short bursts of energy) |

| Solvent/Reagent Hazard | High | Low |

This table is illustrative and based on general principles of green chemistry applied to related heterocyclic syntheses. solubilityofthings.comnih.govrsc.org

Integration into Flow Chemistry Methodologies

Flow chemistry, the process of performing chemical reactions in a continuous stream rather than a batch reactor, offers significant advantages in terms of safety, scalability, and process control. worktribe.commdpi.comspringerprofessional.de Its integration into the synthesis and derivatization of this compound could enable more efficient and reproducible production.

Future research in this area could explore:

Multi-step Synthesis: Flow reactors allow for the coupling of multiple reaction steps without isolating intermediates, streamlining complex synthetic sequences. uc.ptcam.ac.uk This would be particularly advantageous for creating a library of derivatives from the this compound core.

Hazardous Reagent Handling: The small reaction volumes within a flow system allow for the safe use of potentially hazardous reagents that might be required for certain transformations of the pyridine ring. cam.ac.uk

Reaction Optimization: Automated flow systems can rapidly screen various reaction conditions (temperature, pressure, catalysts), accelerating the discovery of optimal synthetic protocols. cam.ac.ukbeilstein-journals.org A continuous flow setup has been successfully used for the difunctionalization of a substituted chloropyridine via a pyridyne intermediate. rsc.org

The application of flow chemistry could transform the laboratory-scale synthesis of this compound derivatives into a viable industrial process. beilstein-journals.org

Photochemical and Electrochemical Transformations

Harnessing light or electricity to drive chemical reactions offers mild and highly selective methods for functionalizing molecules, often avoiding the need for harsh reagents. rsc.org These emerging techniques hold immense potential for modifying the this compound scaffold.

Photochemical Approaches: Visible-light photoredox catalysis has become a powerful tool for radical-mediated C-H functionalization of pyridines. researchgate.netrsc.org Future research could apply these methods to this compound, potentially enabling:

C-H Alkylation/Arylation: Direct attachment of alkyl or aryl groups to the pyridine ring without pre-functionalization. Strategies have been developed for the C4-allylation of pyridines by harnessing the reactivity of pyridinyl radicals generated via single-electron transfer. acs.org

Novel Bond Formations: Light-mediated reactions can facilitate unique bond constructions that are challenging via traditional thermal methods. researchgate.net For instance, a combined electrochemical/photochemical method using iodide as a mediator allows for dehydrogenative C-H/N-H coupling at low electrode potentials, enhancing functional-group compatibility. chim.itnih.gov

Electrochemical Strategies: Electrosynthesis provides a green and versatile platform for constructing and modifying heterocyclic compounds by using electricity to drive redox reactions. nih.govresearchgate.net For this compound, this could involve:

Oxidative Cyclization: Electrochemical methods have been developed for the catalyst- and oxidant-free synthesis of N-heterocycles like benzimidazoles and quinoxalines from primary amines. acs.org

Mediated Reactions: Using mediators like ferrocene (B1249389) or iodide can facilitate reactions at lower potentials, preventing the degradation of sensitive functional groups. chim.itoup.com This approach would be crucial for the selective transformation of the multifunctional this compound.

Development of Novel Catalytic Systems Utilizing this compound as a Ligand or Precursor

The structure of this compound, with its nitrogen and oxygen atoms, makes it an attractive candidate for use as a ligand in transition metal catalysis. Pyridinol- and pyridonate-based ligands have shown significant promise in catalysis, including in hydrogenation and C-H activation reactions. rsc.orgacs.orgnih.gov

Future research directions include:

Bidentate Ligand Design: The amino and hydroxyl groups could act as a bidentate chelate for various transition metals (e.g., Palladium, Ruthenium, Iridium). acs.org The electronic properties of the resulting metal complex could be tuned by the bromine substituent.

Biomimetic Catalysis: The pyridinol/pyridonate motif is found in the active site of [Fe]-hydrogenase enzymes. rsc.org Catalysts designed from this compound could mimic these natural systems for reactions like H₂ activation.

Cooperative Catalysis: The hydroxyl group of the pyridinol can participate directly in catalytic cycles, for example, by assisting in the heterolytic splitting of H₂, showcasing metal-ligand cooperativity. rsc.org Chiral 2-hydroxypyridine-oxazoline ligands have been shown to be effective in manganese-catalyzed asymmetric hydrogenation, where the tautomerism between the 2-hydroxypyridine (B17775) and pyridone forms is critical for activity. dicp.ac.cn

Table 2: Potential Catalytic Applications of Metal Complexes with this compound-Derived Ligands

| Metal Center | Potential Ligand Type | Potential Catalytic Application | Rationale/Related Research |

| Palladium (Pd) | Pyridine-pyridone | Aerobic C-H Hydroxylation | Bifunctional tautomeric ligands can facilitate both C-H activation and O₂ activation. nih.gov |

| Ruthenium (Ru) | NHC-Pyridinol Pincer | CO₂ Reduction/Hydrogenation | NHC and pyridinol rings have been combined in pincer ligands for active CO₂ reduction catalysts. sci-hub.se |

| Iridium (Ir) | N,O-Bidentate Pyridonate | Dehydrogenation of Alcohols | Half-sandwich Ir(III) complexes with pyridinol ligands are active in alcohol dehydrogenation. rsc.org |

| Manganese (Mn) | N,N-Bidentate | Asymmetric Hydrogenation | Chiral 2-hydroxypyridine-oxazoline ligands are effective for Mn-catalyzed hydrogenations. dicp.ac.cn |

This table presents hypothetical applications based on existing research with similar ligand scaffolds.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. ias.ac.inscholarsresearchlibrary.com This in silico approach can guide the rational design of this compound derivatives with specific, tailored reactivity. auctoresonline.orgresearchgate.netcncb.ac.cn

Key areas for computational investigation include:

Reactivity Prediction: DFT calculations can determine parameters like HOMO-LUMO energy gaps, which indicate the kinetic stability and chemical reactivity of a molecule. electrochemsci.orgresearchgate.net By modeling different substituents on the this compound core, researchers can predict which derivatives will be more or less reactive towards electrophilic or nucleophilic attack. ias.ac.inresearchgate.net

Mechanism Elucidation: Computational modeling can be used to map out reaction pathways and transition states, providing insight into how a particular transformation occurs. This is invaluable for optimizing reaction conditions and understanding selectivity.

Designing for Specific Properties: Researchers can design derivatives and computationally screen them for desired electronic properties, such as binding affinity to a biological target or suitability as a catalytic ligand. auctoresonline.orgtandfonline.com For example, studies on other pyridine derivatives have used DFT to propose new molecules with enhanced nucleophilicity. ias.ac.in

Table 3: Illustrative DFT-Calculated Reactivity Descriptors for Hypothetical Derivatives of this compound

| Derivative (Modification at C5) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| This compound (Parent) | -5.80 | -0.95 | 4.85 | Baseline |

| + Electron-donating group (e.g., -OCH₃) | -5.65 | -0.85 | 4.80 | More reactive (nucleophilic) |

| + Electron-withdrawing group (e.g., -NO₂) | -6.10 | -1.50 | 4.60 | More reactive (electrophilic) |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general trends observed in DFT studies of substituted pyridines. ias.ac.inelectrochemsci.orgresearchgate.net

By leveraging these emerging research areas, the scientific community can systematically explore the chemical space around this compound, paving the way for the discovery of new molecules with significant potential in various fields of science and technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Amino-6-bromopyridin-4-ol, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of brominated pyridine derivatives often involves palladium-catalyzed cross-coupling or direct bromination of precursor molecules. For example, halogenation of aminopyridines using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar solvents (e.g., DMF or THF) can introduce bromine selectively. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products like dibrominated species .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign signals based on substituent effects; the amino group deshields adjacent protons, while bromine induces splitting patterns.

- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and O-H absorption (if tautomerism occurs).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Melting Point Analysis : Compare experimental values (e.g., 80–82°C for analogous bromopyridines) to literature for purity assessment .

Q. What are the critical considerations for ensuring the stability of this compound during storage and experimental handling?